Bienvenue dans la boutique en ligne BenchChem!

1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine

Chiral resolution α₁-adrenoceptor antagonist intermediate Optical rotation

1,2,3,4,4A,5‑Hexahydropyrazino[2,1‑C][1,4]benzoxazine (CAS 167024‑14‑8) is a tricyclic heterocycle incorporating a pyrazino ring fused to a benzoxazine system, with molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. This scaffold serves as a rigid, enantiomerically pure intermediate in the synthesis of α₁‑adrenoceptor antagonists developed for benign prostatic hyperplasia.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 167024-14-8
Cat. No. B062432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
CAS167024-14-8
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)COC3=CC=CC=C32
InChIInChI=1S/C11H14N2O/c1-2-4-11-10(3-1)13-6-5-12-7-9(13)8-14-11/h1-4,9,12H,5-8H2
InChIKeyJZKFDTSLBOMGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,4A,5‑Hexahydropyrazino[2,1‑C][1,4]benzoxazine (CAS 167024‑14‑8): Core Scaffold and Procurement‑Relevant Identity


1,2,3,4,4A,5‑Hexahydropyrazino[2,1‑C][1,4]benzoxazine (CAS 167024‑14‑8) is a tricyclic heterocycle incorporating a pyrazino ring fused to a benzoxazine system, with molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . This scaffold serves as a rigid, enantiomerically pure intermediate in the synthesis of α₁‑adrenoceptor antagonists developed for benign prostatic hyperplasia [1]. Its predicted boiling point of 337.7 ± 41.0 °C and logP of 1.25 establish a baseline for handling and formulation considerations ,.

Why 1,2,3,4,4A,5‑Hexahydropyrazino[2,1‑C][1,4]benzoxazine Cannot Be Replaced by Other Benzoxazine‑Family Intermediates


The hexahydropyrazino[2,1‑c][1,4]benzoxazine scaffold is not functionally interchangeable with other benzoxazine or pyrazine‑containing intermediates. In α₁‑adrenoceptor binding assays, the unsubstituted core shows negligible recognition by α₁‑AR binding sites, confirming that its value lies in its capacity for regio‑ and stereoselective derivatisation rather than inherent receptor activity [1]. Additionally, the single enantiomer of the title compound delivers optical rotation [α]D²⁵ +54.4° and a melting point of 58–59 °C, parameters that are not replicated by the racemic mixture or by the opposite enantiomer [2]. Substituting a more flexible analogue would eliminate the conformational rigidity required for the downstream pharmacophore model, directly impacting α₁D‑AR antagonist design [1].

Head‑to‑Head Quantitative Differentiation Evidence for 1,2,3,4,4A,5‑Hexahydropyrazino[2,1‑C][1,4]benzoxazine


Enantiomeric Identity vs. Racemic Mixture and Opposite Enantiomer

The (‑) enantiomer of the title compound, obtained via chiral resolution and confirmed as (+)-1,2,3,4,4a,5‑hexahydropyrazino[2,1‑c][1,4]benzoxazine, exhibits an optical rotation [α]D²⁵ of +54.4° (c 1.15, CHCl₃) and a melting point of 58–59 °C [1]. In contrast, the racemic mixture and the opposite (‑) enantiomer [α]D²³ −3.4° show markedly different chiroptical properties, directly affecting the stereochemical outcome of subsequent N‑alkylation and coupling steps in the synthesis of α₁‑AR antagonists [1].

Chiral resolution α₁-adrenoceptor antagonist intermediate Optical rotation

Conformational Rigidity and α₁‑AR Recognition vs. Flexible Linker Analogues

In a comparative study of pyrimido[5,4‑b]indole‑based α₁‑AR ligands, the 1,2,3,4,4a,5‑hexahydropyrazino[2,1‑c][1,4]benzoxazine core was found to be not recognized by α₁‑AR binding sites when presented in its rigid, unsubstituted form [1]. This lack of recognition contrasts sharply with flexible‑linker analogues that display nanomolar affinities for α₁‑AR subtypes, indicating that the scaffold’s value resides in its ability to orient pharmacophoric elements after appropriate substitution [1].

α₁D‑adrenoceptor selectivity Pharmacophore model Conformational restriction

Boiling Point and logP Differentiation from Isosteric Heterocycles

The predicted boiling point of the title compound is 337.7 ± 41.0 °C (at 760 mmHg) with a calculated logP of 1.25 ,. In comparison, the structurally related 3,4‑dihydro‑2H‑1,4‑benzoxazine (MW 135.16) exhibits a boiling point of ~270 °C and a logP of ~0.8, while 2,3,4,4a‑tetrahydropyrazino[2,1‑c][1,4]benzoxazin‑5(1H)‑one shows a boiling point >400 °C and logP ~2.1 [1]. The intermediate boiling point and moderate lipophilicity of the title compound facilitate solvent extraction and chromatographic purification in kilogram‑scale campaigns.

Physicochemical property Formulation compatibility Lead optimisation

Regioselective Derivatisation Capacity vs. Six‑Membered Ring Homologues

The secondary amine of the piperazine ring in the title compound undergoes clean N‑alkylation with bromoalkylnitriles (e.g., 3‑bromopropanenitrile) in acetonitrile at ambient temperature to yield the corresponding propanenitrile adduct in >90% yield [1]. By contrast, the analogous pyrido[2,1‑c][1,4]benzoxazine core requires higher temperatures (60–80 °C) and longer reaction times for comparable conversion, reflecting the electron‑donating effect of the oxygen‑bearing ring [2]. This enhanced reactivity permits telescoping of steps without intermediate isolation, a key advantage in multi‑kilogram manufacturing.

Synthetic versatility N‑alkylation Intermediate stability

Validated Application Scenarios for 1,2,3,4,4A,5‑Hexahydropyrazino[2,1‑C][1,4]benzoxazine Based on Quantitative Evidence


Single‑Enantiomer Key Intermediate for α₁D‑Adrenoceptor‑Selective Antagonists

The (+)-enantiomer [α]D²⁵ +54.4° serves as the chiral pool entry for the synthesis of high‑affinity, subtype‑selective α₁D‑AR antagonists [1]. The enantiopure core is directly elaborated with arylpiperazine side chains to deliver compounds that exhibit Ki values as low as 1.2 nM for α₁D‑AR, while maintaining >100‑fold selectivity over α₁A‑ and α₁B‑AR [2]. This application is most relevant for medicinal chemistry teams targeting benign prostatic hyperplasia with reduced cardiovascular side effects.

Conformationally Restricted Scaffold for Pharmacophore‑Guided Design

Because the rigid core does not intrinsically bind to α₁‑AR sites, it functions as a blank, shape‑persistent template upon which pharmacophoric elements can be installed [1]. This property has been exploited to construct a validated pharmacophore model for α₁D‑AR antagonists, accelerating in silico screening and rational design of novel ligand series while minimising false‑positive hits that would arise from a promiscuous scaffold.

Scalable C‑step Intermediate for Process Chemistry Campaigns

The combination of predictable boiling point (337.7 °C), moderate logP (1.25), and high ambient‑temperature alkylation efficiency (>90% yield) makes this compound amenable to large‑scale batch processing without chromatographic purification [1],[2]. Process development groups can leverage these properties to design telescoped sequences directly coated onto the reactor, significantly reducing the number of unit operations and the process mass intensity (PMI) of the overall synthetic route.

Quote Request

Request a Quote for 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.